molecular formula C15H18ClF2NO B2546768 3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide CAS No. 2034516-04-4

3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide

Cat. No. B2546768
CAS RN: 2034516-04-4
M. Wt: 301.76
InChI Key: KGPPBWKOBNRNIK-UHFFFAOYSA-N
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Description

The compound 3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide is a synthetic organic molecule that contains a propanamide backbone with a 3-chlorophenyl group and a 4,4-difluorocyclohexyl group attached to it. This structure suggests potential for various biological activities, given the presence of halogenated aromatic rings and the amide functional group.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized using a reaction between an amine and an acyl chloride, which could be a plausible method for synthesizing the compound as well . Additionally, the synthesis of N-Benzyl-3-[(chlorophenyl)amino]propanamides involved an uncatalyzed amine exchange reaction . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as UV-Vis, IR, NMR, and X-ray diffraction . These techniques could be employed to determine the molecular structure of this compound, providing insights into its stereochemistry and electronic properties.

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the chlorophenyl and difluorocyclohexyl groups. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the amide group could participate in reactions such as hydrolysis or acylation . The difluorocyclohexyl group could also affect the compound's reactivity due to the electron-withdrawing effects of the fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the crystal structure of a similar compound, 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, showed specific dihedral angles and intermolecular hydrogen bonding, which could be relevant for understanding the properties of the compound . The presence of halogen atoms is likely to influence the compound's melting point, solubility, and density. Additionally, the electrochemical properties of metal complexes with similar ligands have been studied, which could provide insights into the redox behavior of the compound .

Scientific Research Applications

Structural and Optical Properties

  • Crystal Structure Analysis : N-(2 chlorophenyl)-(1-propanamide), a compound structurally related to 3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide, was grown as single crystals. It was found to belong to the monoclinic system, and its structural properties were analyzed using techniques like FT-IR, FT-Raman, UV–Vis spectral studies, and dielectric studies (Srinivasan et al., 2006).

Synthesis and Chemical Reactions

  • Catalytic Anionarylation : Arylsubstituted halogen(thiocyanato)amides, including compounds similar to this compound, were synthesized via copper catalytic anionarylation, highlighting a method for creating complex molecules with potential applications in medicinal chemistry (Baranovskyi et al., 2018).

Environmental Impact

  • Pesticide Movement in Ecosystems : The movement and retention of propanil N-(3,4-dichlorophenyl)propanamide in paddy-riverine wetland systems were studied, providing insights into how similar compounds might behave in aquatic ecosystems and their potential impact on flora and fauna (Perera et al., 1999).

Potential Applications

  • Photocatalysis and Degradation : Research into the TiO2 catalysed degradation of similar compounds, like N-(3,4-dichlorophenyl)propanamide, in water has been conducted. This study provides insights into how these compounds could be broken down in the environment, particularly relevant for potential environmental remediation applications (Sturini et al., 1997).

  • Nonlinear Optical Material : N-(2-chlorophenyl)-(1-propanamide), a similar compound, has been identified as a new organic electro-optic and nonlinear optical material. It was synthesized, purified, and its optical properties were characterized, suggesting potential applications in the field of photonics and telecommunications (Prabhu et al., 2000).

  • Antimicrobial Properties : Compounds structurally related to this compound have been evaluated for their antimicrobial activity, suggesting potential applications in the development of new antibacterial and antifungal agents (Sivakumar et al., 2021).

properties

IUPAC Name

3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF2NO/c16-12-3-1-2-11(10-12)4-5-14(20)19-13-6-8-15(17,18)9-7-13/h1-3,10,13H,4-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPPBWKOBNRNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCC2=CC(=CC=C2)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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